molecular formula C16H19ClN4O2 B2998652 5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide CAS No. 1797662-60-2

5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide

Cat. No. B2998652
M. Wt: 334.8
InChI Key: UGGSLQOHKQNQSF-UHFFFAOYSA-N
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Description

The compound “5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide” is a complex organic molecule that contains several functional groups, including an amide, a pyrimidine ring, and a dimethylamino group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, dimethylaminophenyl derivatives can be prepared by fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, dimethylaminopyridine (DMAP) and related structures are widely used as nucleophilic catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could potentially make the compound responsive to changes in temperature .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing a dimethylamino group can be toxic if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

The future directions for research on this compound could potentially include further investigation into its synthesis, properties, and potential applications. For example, compounds with similar structures have been investigated for their potential use in nonlinear optical chromophores .

properties

IUPAC Name

5-chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-10-7-15(21(2)3)20-14(19-10)9-18-16(22)12-8-11(17)5-6-13(12)23-4/h5-8H,9H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGSLQOHKQNQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide

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